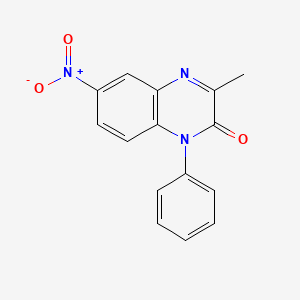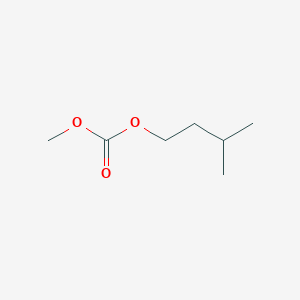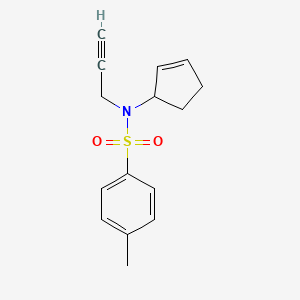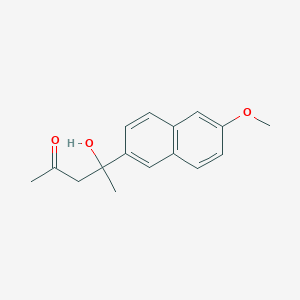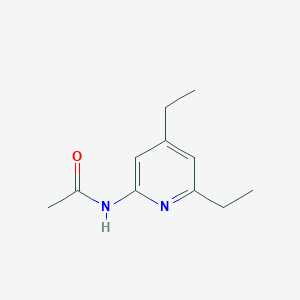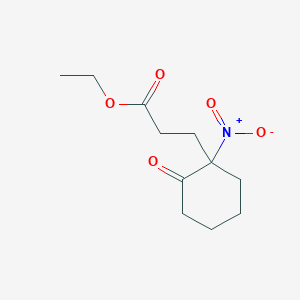
Cyclohexanepropanoic acid, 1-nitro-2-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanepropanoic acid, 1-nitro-2-oxo-, ethyl ester is a chemical compound with a complex molecular structure. It contains a total of 34 atoms, including 17 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, and 5 oxygen atoms
Vorbereitungsmethoden
The synthesis of Cyclohexanepropanoic acid, 1-nitro-2-oxo-, ethyl ester involves several steps. One common method includes the nitration of cyclohexanepropanoic acid followed by esterification. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and ethanol in the presence of a catalyst for esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Cyclohexanepropanoic acid, 1-nitro-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanepropanoic acid, 1-nitro-2-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexanepropanoic acid, 1-nitro-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, influencing the compound’s behavior in different chemical environments. The exact pathways and molecular targets depend on the specific application and the derivatives being studied .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanepropanoic acid, 1-nitro-2-oxo-, ethyl ester can be compared with similar compounds such as:
Cyclohexanepropanoic acid, 2-oxo-, ethyl ester: This compound has a similar structure but differs in the position of the nitro and oxo groups.
Cyclohexanepropanoic acid: The parent compound without the nitro and ester groups. The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
211875-96-6 |
|---|---|
Molekularformel |
C11H17NO5 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
ethyl 3-(1-nitro-2-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C11H17NO5/c1-2-17-10(14)6-8-11(12(15)16)7-4-3-5-9(11)13/h2-8H2,1H3 |
InChI-Schlüssel |
BEIBYJYKPUYRSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1(CCCCC1=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)
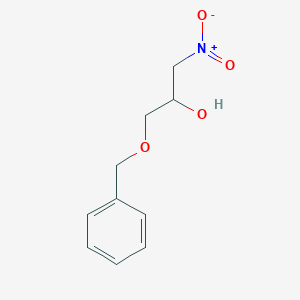
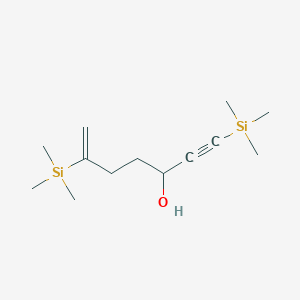
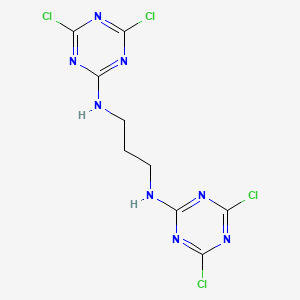
![3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one](/img/structure/B14255944.png)

![3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14255952.png)
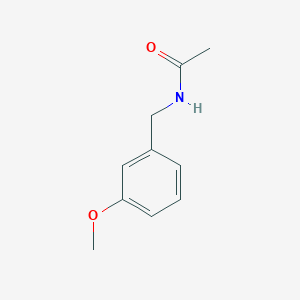
![6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255977.png)
